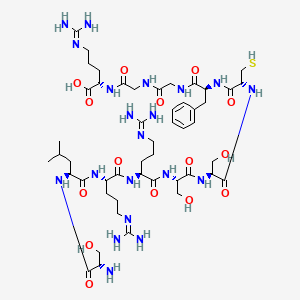![molecular formula C8H6N2O6S B1614632 [(2,4-Dinitrophenyl)thio]acetic acid CAS No. 32403-69-3](/img/structure/B1614632.png)
[(2,4-Dinitrophenyl)thio]acetic acid
Descripción general
Descripción
“[(2,4-Dinitrophenyl)thio]acetic acid” is a chemical compound with the molecular formula C8H7NO4S . It has an average mass of 213.210 Da and a monoisotopic mass of 213.009583 Da . It is also known by other names such as “[ (4-Nitrophenyl)sulfanyl]acetic acid” and "2- ( (4-nitrophenyl)thio)acetic acid" .
Molecular Structure Analysis
The molecular structure of “[(2,4-Dinitrophenyl)thio]acetic acid” consists of a benzene ring attached to a thioacetic acid group . The benzene ring carries a nitro group, which contributes to the compound’s reactivity .Aplicaciones Científicas De Investigación
- Researchers have explored a three-component reaction involving [(2,4-Dinitrophenyl)thio]acetic acid, dialkyl acetylenedicarboxylates (DAADs), and phosphites. This reaction leads to the formation of dialkyl 2-(dialkoxyphosphoryl)-3-3-acetyl-2-(2,4-dinitrophenyl)-4-oxosuccinates in excellent yields. Alternatively, using triphenylphosphine instead of phosphites produces stabilized phosphoranes .
- [(2,4-Dinitrophenyl)thio]acetic acid has been employed to create new potential biologically active derivatives. These compounds link the sterically hindered pyrocatechol moiety through a 2-thioacetyl covalent bridge to secondary amines, including pharmacophore γ-aminobutyric acid and 2-amino-4-dimethylamino-1,3,5-triazine .
- Thiol chemistry plays a crucial role in manipulating the microstructure of aliphatic polyesters. Researchers have explored synthetic approaches that combine the versatility of thiol chemistry with the degradability of aliphatic polyesters. While not directly focused on [(2,4-Dinitrophenyl)thio]acetic acid, this field highlights the broader applications of thiol-based reactions in polymer science .
Three-Component Reactions with Phosphorus Nucleophiles
Biologically Active Derivatives
Thiol Chemistry and Aliphatic Polyesters
Safety and Hazards
The safety data sheet for a related compound, 2,4-Dinitrophenylhydrazine, indicates that it is a flammable solid and harmful if swallowed . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . It is also advised to use explosion-proof electrical, ventilating, and lighting equipment when handling this compound .
Mecanismo De Acción
Target of Action
It is chemically related to 2,4-dinitrophenol (2,4-dnp), which is known to uncouple oxidative phosphorylation . This suggests that [(2,4-Dinitrophenyl)thio]acetic acid may interact with similar targets involved in energy metabolism.
Mode of Action
2,4-dnp, a related compound, is known to disrupt the proton gradient across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation and increasing metabolic rate . It is plausible that [(2,4-Dinitrophenyl)thio]acetic acid may have a similar mode of action.
Result of Action
If it acts similarly to 2,4-dnp, it could potentially increase metabolic rate and heat production at the cellular level by disrupting atp synthesis .
Propiedades
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6S/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEPTRFZTKVALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275649 | |
| Record name | NSC190577 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dinitrophenyl)thio]acetic acid | |
CAS RN |
32403-69-3 | |
| Record name | NSC190577 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC190577 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4,5-Triacetyloxy-6-(4-nitroanilino)oxan-2-yl]methyl acetate](/img/structure/B1614550.png)






![Benzo[b]picene](/img/structure/B1614567.png)




